molecular formula C12H18ClNO2 B2519525 Ethyl 4-[1-(methylamino)ethyl]benzoate hydrochloride CAS No. 2413374-90-8

Ethyl 4-[1-(methylamino)ethyl]benzoate hydrochloride

Cat. No. B2519525
M. Wt: 243.73
InChI Key: RHUVFUKCFVUIQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl benzoate derivatives is a common theme in the provided papers. For instance, ethyl 4-[(7-substituted 1,4-benzodioxan-6-yl)methyl]benzoates were synthesized and evaluated for their anti-juvenile hormone activities in silkworm larvae . Another novel anti-juvenile hormone agent, ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, was prepared and shown to induce symptoms of juvenile hormone deficiency in silkworm larvae . Additionally, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was synthesized by reacting the lithium salt of ethyl cyanoacetate with a specific fluorinated compound .

Molecular Structure Analysis

Several papers report the crystal structures of ethyl benzoate derivatives. For example, a cyclic hexamer of 4-(methylamino)benzoic acid was crystallized and analyzed, revealing a folded conformation with cis (E) conformation for all six N-methylamides . The crystal structure of ethyl 4-(2-chloro-4-nitrophenadoxy)benzoate was also determined, showing a V-shaped molecule with a significant dihedral angle between the two benzene rings . Ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was crystallized in the triclinic crystal system, with intramolecular and intermolecular hydrogen bonding observed .

Chemical Reactions Analysis

The papers describe various chemical reactions involving ethyl benzoate derivatives. For instance, the anti-juvenile hormone activity of certain derivatives was linked to their ability to decrease juvenile hormone titers in insect larvae . The reactivity of 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane was explored, showing its behavior as a diselenocarboxylate towards a range of reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl benzoate derivatives are inferred from their structural and reactivity studies. The crystallographic studies provide insights into the molecular dimensions, bond lengths, and angles, which are crucial for understanding the physical properties of these compounds . The chemical properties, such as stability and reactivity, are discussed in the context of their biological activities and the types of chemical reactions they undergo .

Scientific Research Applications

Nonlinear Optical (NLO) Properties

One significant application of derivatives similar to Ethyl 4-[1-(methylamino)ethyl]benzoate hydrochloride is in the field of nonlinear optics. The nonlinear optical properties of such compounds and their derivatives have been extensively investigated using density functional theory (DFT) and time-dependent (TD)-DFT methods. These studies have shown that these compounds are promising candidates for NLO materials, exhibiting significant static first and second hyperpolarizabilities and frequency-dependent NLO properties. This suggests their potential use in developing advanced optical materials and devices (Kiven et al., 2023).

Crystal Structure and Conformation

Another application is found in the investigation of crystal structures and conformations. For example, a study on the folded structure of a cyclic hexamer of a related compound highlights its unique conformation in crystalline form. Such studies contribute to our understanding of molecular interactions and structural stability, which are crucial for the development of new materials and drugs (Azumaya et al., 2003).

Synthesis and Unique Properties

Research into the synthesis and unique properties of compounds structurally related to Ethyl 4-[1-(methylamino)ethyl]benzoate hydrochloride has led to discoveries of new chemical reactions and the development of novel compounds with potential applications in various industries, including pharmaceuticals and materials science. For instance, the synthesis of 4,8-Bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane from a related chloro compound showcases innovative synthetic pathways and the potential for creating new materials with unique properties (Nakayama et al., 1998).

properties

IUPAC Name

ethyl 4-[1-(methylamino)ethyl]benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-4-15-12(14)11-7-5-10(6-8-11)9(2)13-3;/h5-9,13H,4H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMECWDJTARUAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(C)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[1-(methylamino)ethyl]benzoate hydrochloride

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